![molecular formula C14H8Cl3IN2OS B4652405 2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B4652405.png)
2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide
Overview
Description
2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. It is a potential anticancer drug that has been extensively studied in scientific research due to its promising results in preclinical studies.
Mechanism of Action
2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide is a selective inhibitor of Aurora A kinase, a protein kinase that regulates cell division and plays a crucial role in the formation of mitotic spindles. 2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide inhibits Aurora A kinase by binding to its ATP-binding site, preventing its activation and subsequent phosphorylation of downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells, ultimately resulting in tumor growth inhibition.
Biochemical and Physiological Effects:
2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, resulting in tumor growth inhibition. It has also been shown to reduce the formation of mitotic spindles, leading to abnormal cell division and cell death. In addition, 2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide has been shown to enhance the effectiveness of other anticancer drugs when used in combination therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide is its selectivity for Aurora A kinase, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, making it suitable for oral administration. However, 2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide has limitations in terms of its toxicity and potential side effects, which need to be carefully monitored in preclinical and clinical studies.
Future Directions
There are several future directions for 2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide research, including:
1. Investigating its efficacy in combination therapy with other anticancer drugs.
2. Exploring its potential as a radiosensitizer in cancer treatment.
3. Developing more potent and selective Aurora A kinase inhibitors based on the structure of 2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide.
4. Studying its mechanism of action in more detail to identify new targets for cancer therapy.
5. Conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide is a potential anticancer drug that has been extensively studied in scientific research. Its selective inhibition of Aurora A kinase has shown promising results in preclinical studies, making it a promising candidate for cancer therapy. However, its toxicity and potential side effects need to be carefully monitored in preclinical and clinical studies. Further research is needed to explore its potential as a combination therapy and radiosensitizer, as well as to develop more potent and selective Aurora A kinase inhibitors.
Scientific Research Applications
2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide has been extensively studied in scientific research as a potential anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In preclinical studies, 2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide has demonstrated promising results in reducing tumor growth and improving survival rates in animal models. It has also been shown to enhance the effectiveness of other anticancer drugs when used in combination therapy.
properties
IUPAC Name |
2-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]-5-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3IN2OS/c15-10-3-1-7(18)5-9(10)13(21)20-14(22)19-8-2-4-11(16)12(17)6-8/h1-6H,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZHPLFYVMRKJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]-5-iodobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.